1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine
Overview
Description
1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with a tert-butyl group
Preparation Methods
The synthesis of 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylphenol and 3-chloropropylamine.
Reaction Conditions: The reaction between 2-tert-butylphenol and 3-chloropropylamine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Formation of Intermediate: The reaction yields an intermediate compound, 3-(2-tert-butylphenoxy)propylamine.
Cyclization: The intermediate undergoes cyclization with pyrrolidine under acidic or basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been reported to act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters . The compound binds to the active site of MAO-B, inhibiting its activity and leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:
1-(3-(4-tert-butylphenoxy)propyl)piperidine: This compound also acts as an MAO-B inhibitor but has a different ring structure (piperidine instead of pyrrolidine).
1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine: A closely related compound with similar inhibitory activity against MAO-B.
The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of MAO-B, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)15-9-4-5-10-16(15)19-14-8-13-18-11-6-7-12-18/h4-5,9-10H,6-8,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKDKAZQWSJHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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